

Eganelisib In Vivo Dosing for Syngeneic Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Eganelisib*

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These application notes provide a comprehensive overview of **Eganelisib** (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K- γ). The information compiled here, based on preclinical studies, is intended to guide the design and execution of in vivo experiments in syngeneic mouse models.

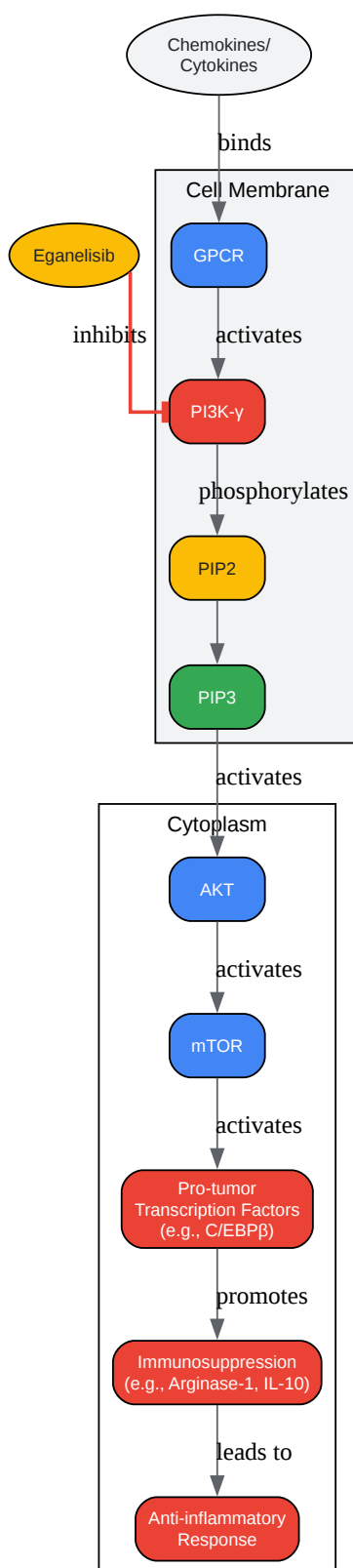
Introduction

Eganelisib is an investigational immunotherapy that targets the PI3K- γ enzyme, which is predominantly expressed in myeloid cells.[1][2] By inhibiting PI3K- γ , **Eganelisib** can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.[3][4] This mechanism involves the modulation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), leading to enhanced infiltration and activation of cytotoxic T lymphocytes that can attack and eliminate cancer cells.[5][6] Preclinical data has demonstrated **Eganelisib**'s potential as both a monotherapy and a combination agent with immune checkpoint inhibitors (ICIs) in various syngeneic mouse models.[3]

Mechanism of Action: PI3K- γ Signaling in Myeloid Cells

PI3K- γ is a key signaling node in myeloid cells, regulating their trafficking, polarization, and immunosuppressive functions within the TME. Upon activation by G-protein coupled receptors

(GPCRs) responding to chemokines and cytokines in the TME, PI3K- γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the activation of downstream signaling pathways, including AKT and mTOR, which promote a pro-tumorigenic M2-like macrophage phenotype and the suppressive functions of MDSCs.[7][8] **Eganelisib**'s inhibition of PI3K- γ blocks this cascade, shifting myeloid cells towards a pro-inflammatory M1-like phenotype and reducing their ability to suppress T-cell-mediated anti-tumor immunity.[8]



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Caption: Simplified PI3K- γ signaling pathway in myeloid cells and the inhibitory action of **Eganelisib**.

In Vivo Dosing and Efficacy in Syngeneic Mouse Models

The following tables summarize the available preclinical data on **Eganelisib**'s in vivo dosing and efficacy in commonly used syngeneic mouse models. It is important to note that specific tumor growth inhibition (TGI) percentages and survival data are not always publicly available in detail. The information provided is based on reports of "significant tumor growth inhibition" and observed anti-tumor activity.

Table 1: **Eganelisib** Monotherapy

Tumor Model	Mouse Strain	Dosing Regimen (Oral Gavage)	Key Outcomes
4T1 (Breast Carcinoma)	BALB/c	Daily	Significant tumor growth inhibition and reduction in lung metastases. [2]
CT26 (Colon Carcinoma)	BALB/c	Daily	Significant tumor growth inhibition. [9]
B16-GMCSF (Melanoma)	C57BL/6	Daily	Significant tumor growth inhibition and reduction in lung metastases. [2]

Table 2: **Eganelisib** in Combination with Immune Checkpoint Inhibitors (ICIs)

Tumor Model	Mouse Strain	Eganelisib Dosing (Oral Gavage)	Combination Agent(s)	Key Outcomes
4T1 (Breast Carcinoma)	BALB/c	Daily	Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4	Increased tumor growth inhibition compared to monotherapies. [3]
CT26 (Colon Carcinoma)	BALB/c	Daily	Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4	Overcame resistance to ICIs in myeloid-rich, checkpoint-refractory models. [3]
B16-GMCSF (Melanoma)	C57BL/6	Daily	Anti-PD-1, Anti-PD-L1, or Anti-CTLA-4	Increased tumor growth inhibition compared to monotherapies. [3]

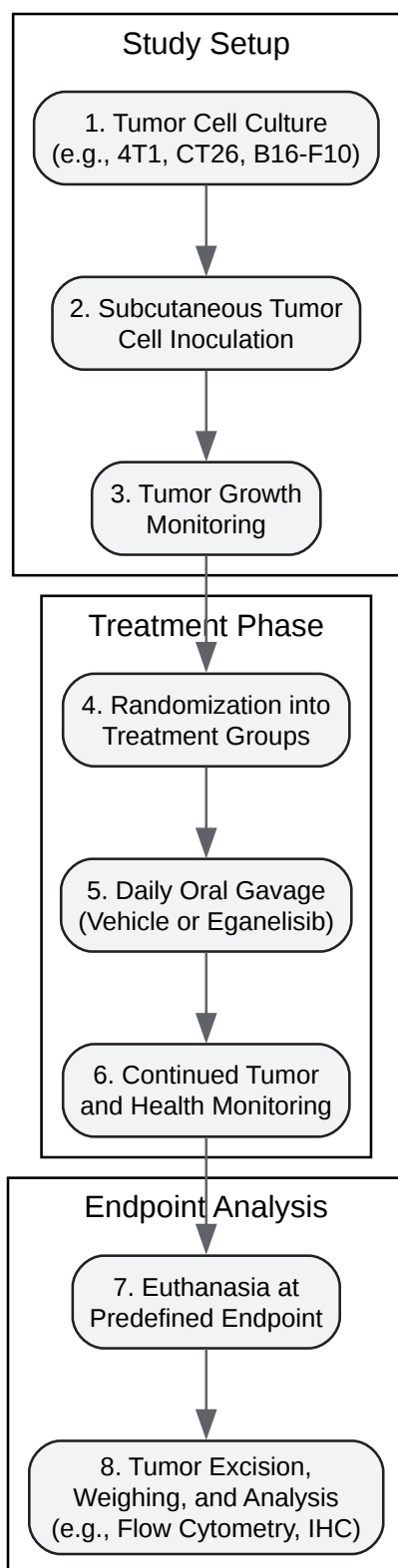
Experimental Protocols

Formulation of Eganelisib for Oral Administration

For preclinical in vivo studies, **Eganelisib** is typically formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of **Eganelisib** in the vehicle should be calculated based on the desired dose (mg/kg) and the volume to be administered to each mouse (typically 100-200 μ L).

General Protocol for In Vivo Efficacy Study

The following is a generalized protocol for assessing the efficacy of **Eganelisib** in a syngeneic mouse model. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing schedules may need to be optimized for each tumor model.



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Caption: General experimental workflow for an in vivo efficacy study of **Eganelisib**.

1. Tumor Cell Culture and Implantation:

- Culture the desired syngeneic tumor cell line (e.g., 4T1, CT26, B16-F10) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Hank's Balanced Salt Solution), sometimes mixed with Matrigel to improve tumor take rate.
- Subcutaneously inject the cell suspension (typically 1×10^5 to 1×10^6 cells in 100 μ L) into the flank of the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-F10).[\[10\]](#)

2. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

3. Dosing and Monitoring:

- Administer **Eganelisib** or vehicle control daily via oral gavage.
- Continue to monitor tumor volume and the general health of the mice (e.g., body weight, clinical signs of toxicity) throughout the study.

4. Endpoint and Analysis:

- Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.
- Excise tumors, measure their final weight, and process them for further analysis, such as flow cytometry to characterize immune cell infiltrates or immunohistochemistry (IHC) to assess biomarkers.

Protocol for Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds in mice.

Materials:

- Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice).
- Syringe (e.g., 1 mL).
- **Eganelisib** formulation.

Procedure:

- **Restraint:** Securely restrain the mouse by the scruff of the neck to immobilize the head and body.
- **Positioning:** Hold the mouse in a vertical position to straighten the esophagus.
- **Insertion:** Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.
- **Administration:** Once the needle is in the correct position, slowly administer the **Eganelisib** formulation.
- **Withdrawal:** Gently remove the gavage needle.
- **Monitoring:** Observe the mouse for a short period after the procedure to ensure there are no signs of distress.

Note: Proper training and adherence to IACUC protocols are essential for performing oral gavage humanely and effectively.

Conclusion

Eganelisib has demonstrated promising anti-tumor activity in a range of preclinical syngeneic mouse models, primarily through the immunomodulation of the tumor microenvironment. The provided application notes and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this novel PI3K- γ inhibitor. Careful model selection, appropriate dosing regimens, and meticulous experimental execution are crucial for obtaining reliable and translatable results.

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